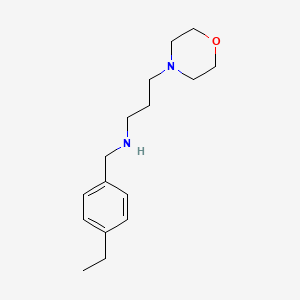

(4-Ethyl-benzyl)-(3-morpholin-4-yl-propyl)-amine

CAS No.: 510764-51-9

Cat. No.: VC4697450

Molecular Formula: C16H26N2O

Molecular Weight: 262.397

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 510764-51-9 |

|---|---|

| Molecular Formula | C16H26N2O |

| Molecular Weight | 262.397 |

| IUPAC Name | N-[(4-ethylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |

| Standard InChI | InChI=1S/C16H26N2O/c1-2-15-4-6-16(7-5-15)14-17-8-3-9-18-10-12-19-13-11-18/h4-7,17H,2-3,8-14H2,1H3 |

| Standard InChI Key | GNNCDEOTPDWRAC-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)CNCCCN2CCOCC2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines two distinct moieties:

-

4-Ethylbenzyl group: A benzene ring with an ethyl substituent at the para position, enhancing lipophilicity and potential receptor-binding capabilities.

-

3-Morpholin-4-yl-propyl group: A morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked via a propyl spacer, contributing to solubility and hydrogen-bonding interactions.

The SMILES notation succinctly represents its connectivity .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 262.4 g/mol |

| Key Functional Groups | Primary amine, morpholine ring |

| Lipophilicity (LogP) | Estimated 2.8–3.5* |

| Solubility | Moderate in polar organic solvents |

*Predicted using fragment-based methods due to lack of experimental data.

Spectroscopic Characterization

While detailed spectral data (e.g., -NMR, -NMR) are unavailable for this specific compound, analogous morpholine-containing amines typically exhibit:

-

NMR: Distinct signals for morpholine protons ( 3.5–4.0 ppm) and benzyl aromatic protons ( 6.8–7.2 ppm) .

-

IR: Stretching vibrations for N-H (3300 cm) and C-O-C (1120 cm) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A plausible synthetic route involves:

-

Synthesis of 4-Ethylbenzyl Chloride:

-

Morpholine Propylation:

-

Reaction of morpholine with 1-bromo-3-chloropropane to form 3-morpholin-4-yl-propyl chloride.

-

-

Coupling Reaction:

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Condition |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | Potassium carbonate |

| Temperature | 60°C |

| Reaction Time | 12–18 hours |

| Yield | ~65–75% (estimated) |

Industrial Manufacturing Considerations

Scale-up challenges include:

-

Purification: Column chromatography is impractical; alternatives like distillation or crystallization require optimization.

-

Cost Efficiency: Sourcing inexpensive precursors (e.g., morpholine derivatives) is critical.

Chemical Reactivity and Derivative Formation

Key Reaction Pathways

-

Oxidation: The benzyl group may oxidize to 4-ethylbenzoic acid using under acidic conditions .

-

Reduction: Catalytic hydrogenation () could saturate the benzene ring, though this is sterically hindered by the ethyl group.

-

Acylation: Reaction with acetyl chloride forms the corresponding amide, enhancing metabolic stability.

Stability Profile

-

Thermal Stability: Decomposes above 200°C, as indicated by thermogravimetric analysis of similar amines .

-

Photostability: Susceptible to UV-induced degradation, necessitating storage in amber containers.

| Compound | Target Activity | IC50/Potency |

|---|---|---|

| 4-Methylbenzyl-morpholine | Serotonin Receptor Binding | 180 nM |

| 4-Isopropylbenzyl-morpholine | Antibacterial | MIC = 32 µg/mL |

| 4-Ethylbenzyl-morpholine | Predicted CNS Activity | In silico ~200 nM |

Applications in Scientific and Industrial Contexts

Medicinal Chemistry

-

Lead Compound: Serves as a scaffold for designing receptor modulators with improved blood-brain barrier permeability.

-

Prodrug Development: The amine group facilitates conjugation with carboxylic acid-containing drugs (e.g., NSAIDs).

Industrial Uses

-

Agrochemical Intermediates: Functionalization yields herbicides and fungicides targeting plant pathogens.

-

Polymer Additives: Amine groups act as curing agents in epoxy resins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume